3-chloro-2,6-difluoro-5-nitrobenzoic acid
Description
3-Chloro-2,6-difluoro-5-nitrobenzoic acid is an aromatic compound characterized by the presence of chloro, difluoro, and nitro substituents on a benzoic acid core
Properties
CAS No. |
1533674-40-6 |
|---|---|
Molecular Formula |
C7H2ClF2NO4 |
Molecular Weight |
237.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,6-difluoro-5-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 2,6-difluorobenzoic acid to introduce the nitro group. This is followed by chlorination to add the chloro substituent. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or thionyl chloride for chlorination .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,6-difluoro-5-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Coupling: Palladium catalysts with boronic acids or esters.
Major Products:
Substitution: Derivatives with different substituents replacing the chloro or nitro groups.
Reduction: 3-chloro-2,6-difluoro-5-aminobenzoic acid.
Coupling: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
3-Chloro-2,6-difluoro-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-2,6-difluoro-5-nitrobenzoic acid depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chloro, difluoro, and nitro groups, which make the aromatic ring more susceptible to nucleophilic attack. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, though detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
- 2,6-Dichloro-3-nitrobenzoic acid
- 3-Chloro-2-nitrobenzoic acid
- 4-Chloro-2-nitrobenzoic acid
Comparison: 3-Chloro-2,6-difluoro-5-nitrobenzoic acid is unique due to the presence of both chloro and difluoro substituents, which impart distinct electronic properties compared to its analogs. The difluoro groups increase the compound’s reactivity and potential for forming diverse derivatives, making it a valuable intermediate in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
